N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide
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Overview
Description
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide is a versatile organic compound with a pyrrolidine ring structure. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material science. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide typically involves the reaction of 2-pyrrolidone with ethylene oxide, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the ring-opening of ethylene oxide and subsequent nucleophilic attack by the nitrogen atom of 2-pyrrolidone. The acetylation step is usually carried out using acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as crystallization or distillation are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-[1-(2-Oxo-ethyl)-pyrrolidin-2-ylmethyl]-acetamide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation, or amines for amination reactions.
Major Products Formed
The major products formed from these reactions include N-[1-(2-Oxo-ethyl)-pyrrolidin-2-ylmethyl]-acetamide, N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-ethanol, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical drugs.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide involves its interaction with various molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to changes in biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyethyl)-2-pyrrolidone
- N-(2-Hydroxyethyl)-2-pyrrolidinone
- 2-Hydroxyethylpyrrolidin-2-one
Uniqueness
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments.
Properties
IUPAC Name |
N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(13)10-7-9-3-2-4-11(9)5-6-12/h9,12H,2-7H2,1H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDJGPOSQHXNLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCN1CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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